Cas no 474020-75-2 (N,N-Diethyl-3-fluoro-4-nitrobenzamide)
N,N-Diethyl-3-fluoro-4-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N,N-Diethyl-3-fluoro-4-nitrobenzamide
- Benzamide, N,N-diethyl-3-fluoro-4-nitro-
- Benzamide,N,N-diethyl-3-fluoro-4-nitro
- I01-9390
- SCHEMBL1298401
- 474020-75-2
- A1-04544
- AKOS011975936
- FT-0745933
- UDJSYCJLYSNACA-UHFFFAOYSA-N
- N,N-Diethyl-3-fluoro-4-nitro-benzamide
- A7266
- DTXSID30623322
- N,N-Diethyl-4-nitro-3-fluoro-benzamide
- DB-014904
-
- Inchi: 1S/C11H13FN2O3/c1-3-13(4-2)11(15)8-5-6-10(14(16)17)9(12)7-8/h5-7H,3-4H2,1-2H3
- InChI Key: UDJSYCJLYSNACA-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C(N(CC)CC)=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 240.09100
- Monoisotopic Mass: 240.091
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.1A^2
- XLogP3: 2
Experimental Properties
- Density: 1.239±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 398.087°C at 760 mmHg
- Flash Point: 194.556°C
- Refractive Index: 1.536
- Solubility: Slightly soluble (2.6 g/l) (25 º C),
- PSA: 66.13000
- LogP: 2.73910
N,N-Diethyl-3-fluoro-4-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143382-1g |
N,N-Diethyl-3-fluoro-4-nitrobenzamide |
474020-75-2 | 95% | 1g |
$400.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670339-1g |
N,N-diethyl-3-fluoro-4-nitrobenzamide |
474020-75-2 | 98% | 1g |
¥1456.00 | 2024-05-12 | |
| Crysdot LLC | CD12069980-5g |
N,N-Diethyl-3-fluoro-4-nitrobenzamide |
474020-75-2 | 95+% | 5g |
$628 | 2024-07-24 |
N,N-Diethyl-3-fluoro-4-nitrobenzamide Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on N,N-Diethyl-3-fluoro-4-nitrobenzamide
Professional Introduction to N,N-Diethyl-3-fluoro-4-nitrobenzamide (CAS No. 474020-75-2)
N,N-Diethyl-3-fluoro-4-nitrobenzamide, a compound with the chemical identifier CAS No. 474020-75-2, is a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzamide derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a fluoro substituent and a nitro group, contribute to its unique chemical properties and reactivity, making it a subject of intense study in synthetic organic chemistry and drug discovery.
The benzamide core of N,N-Diethyl-3-fluoro-4-nitrobenzamide is known for its role in various pharmacological contexts. Benzamides are widely recognized for their ability to interact with biological targets such as enzymes and receptors, often leading to modulatory effects on physiological processes. The introduction of fluorine at the 3-position and a nitro group at the 4-position further enhances the molecule's potential by influencing its electronic distribution and metabolic stability. These modifications are strategically designed to optimize binding affinity and selectivity, key factors in the development of novel therapeutic agents.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their improved pharmacokinetic profiles and enhanced bioavailability. The fluoro substituent in N,N-Diethyl-3-fluoro-4-nitrobenzamide is particularly noteworthy, as it can significantly alter the compound's lipophilicity and metabolic resistance. Such properties are highly desirable in drug design, as they can lead to longer half-lives and reduced susceptibility to degradation by metabolic enzymes. The nitro group, on the other hand, contributes to the molecule's electron-withdrawing nature, which can influence its interactions with biological targets and overall pharmacological activity.
Recent studies have highlighted the potential of N,N-Diethyl-3-fluoro-4-nitrobenzamide as a lead compound in the development of new drugs targeting various diseases. For instance, research has suggested that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. The benzamide moiety is known to interact with serine proteases, which are often implicated in inflammatory responses. By modulating the activity of these enzymes, N,N-Diethyl-3-fluoro-4-nitrobenzamide could potentially serve as a therapeutic agent for conditions such as arthritis or other inflammatory disorders.
Moreover, the unique structural features of this compound make it an attractive candidate for further derivatization and optimization. Researchers have been exploring various synthetic strategies to modify the N,N-diethyl substituents or introduce additional functional groups while maintaining or enhancing the desired biological activity. Such modifications can lead to novel analogs with improved efficacy and reduced side effects. The versatility of N,N-Diethyl-3-fluoro-4-nitrobenzamide in synthetic chemistry allows for a wide range of structural variations, providing ample opportunities for drug discovery efforts.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between N,N-Diethyl-3-fluoro-4-nitrobenzamide and its biological targets. Advanced computational techniques have enabled researchers to predict binding affinities, identify key interaction sites, and design optimized analogs with enhanced properties. These computational approaches complement traditional experimental methods, providing a more efficient and cost-effective way to screen potential drug candidates. The integration of computational chemistry with experimental pharmacology has significantly accelerated the drug discovery process.
In conclusion, N,N-Diethyl-3-fluoro-4-nitrobenzamide (CAS No. 474020-75-2) represents a promising compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. The presence of a fluoro substituent and a nitro group enhances its chemical properties and biological activity, making it an attractive candidate for further study and development. As research continues to uncover new insights into its pharmacological effects, this compound holds great promise for contributing to advancements in medicine and healthcare.
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